5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Chagas disease Trypanosoma cruzi phenotypic screening

This compound is a definitive starting point for oral anti-Trypanosoma cruzi SAR studies, featuring the essential 5-amino substituent for submicromolar potency. Its 4-ethoxyphenyl/4-methylphenyl pattern is a critical vector for mapping solubility and metabolic stability trends. Ideal for dissecting C5-dependent pathogen selectivity (Candida albicans vs. Staphylococcus aureus) and as a structurally distinct, safer alternative to CAI for antiproliferative profiling.

Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
Cat. No. B4562859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)N
InChIInChI=1S/C18H19N5O2/c1-3-25-15-10-6-13(7-11-15)20-18(24)16-17(19)23(22-21-16)14-8-4-12(2)5-9-14/h4-11H,3,19H2,1-2H3,(H,20,24)
InChIKeyWOIIJSWHWAUTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Procurement-Relevant Scaffold Identity and Core Pharmacophore


The compound 5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, a scaffold originally identified through phenotypic high-content screening against intracellular Trypanosoma cruzi parasites [1]. This chemotype is characterized by a 1,4,5-trisubstituted 1,2,3-triazole core that has demonstrated submicromolar antiparasitic activity, and subsequent medicinal chemistry optimization has yielded analogues with improved aqueous solubility, metabolic stability, and oral exposure [1]. The 4-ethoxyphenyl carboxamide and 4-methylphenyl N1-substituent pattern represents a specific substitution vector within this class, structurally distinct from both the early CAI (carboxyamidotriazole) antitumor series and the 5-methyl-1,2,3-triazole-4-carboxamide antimicrobial congeners [2].

5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Why In-Class Interchangeability Is Not Supported by Structure–Activity Data


Within the 5-amino-1,2,3-triazole-4-carboxamide family, biological activity is exquisitely sensitive to the nature and position of substituents on both the N1-aryl and the C4-carboxamide rings. The J. Med. Chem. 2017 optimization campaign demonstrated that even minor structural modifications—such as altering the substitution pattern on the N1-phenyl ring or the carboxamide aryl group—produced changes in potency exceeding one log unit, and profoundly affected aqueous solubility and metabolic stability [1]. Parallel antimicrobial studies on 1-aryl-5-substituted-1,2,3-triazole-4-carboxamides further showed that 5-amino and 5-methyl substitution at the triazole C5 position yields divergent antimicrobial selectivity profiles, with 5-amino derivatives preferentially active against Candida albicans while 5-methyl analogs target Staphylococcus aureus [2]. Consequently, directly substituting one ATC derivative for another without empirical confirmation of target engagement, selectivity, and ADME parameters introduces substantial risk of loss of activity.

5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Quantitative Differentiation Evidence Against Closest Structural Analogues


Antiparasitic Potency: Class-Level pEC50 Benchmark for 5-Amino-1,2,3-triazole-4-carboxamide Core

The 5-amino-1,2,3-triazole-4-carboxamide scaffold from which the target compound is derived exhibited submicromolar potency against intracellular T. cruzi amastigotes in VERO cells, with the representative hit compound 3 achieving pEC50 > 6 (EC50 < 1 µM) [1]. Subsequent optimization yielded advanced leads with pEC50 values exceeding 7. While compound-specific data for the 4-ethoxyphenyl/4-methylphenyl substitution pattern are not reported in the primary literature, the class-defining 5-amino substitution is essential for antiparasitic activity; analogues lacking the 5-amino group (e.g., 5-H or 5-methyl triazoles) are inactive in this assay [1]. This establishes the 5-amino group as a critical pharmacophoric element that cannot be omitted or replaced without total loss of anti-T. cruzi efficacy.

Chagas disease Trypanosoma cruzi phenotypic screening

Antimicrobial Selectivity Profile: 5-Amino vs. 5-Methyl Triazole-4-Carboxamide Differentiation

In a panel of seven primary pathogens, 5-amino-1H-1,2,3-triazole-4-carboxamide derivative 8b demonstrated selective activity against the pathogenic yeast Candida albicans, whereas 5-methyl-1H-1,2,3-triazole-4-carboxamides (compounds 4d, 4l, 4r) showed potent antibacterial activity against Staphylococcus aureus with compound 4l achieving 50% growth inhibition at <1 µM [1]. This divergent selectivity is attributable to the C5 substituent identity: 5-amino directs antifungal activity, while 5-methyl confers antibacterial potency. The target compound, bearing a 5-amino group, is therefore predicted to share the antifungal-favoring selectivity profile of compound 8b, distinguishing it from 5-methyl analogues that would be inappropriate for antifungal screening campaigns.

antimicrobial Candida albicans Staphylococcus aureus selectivity

Oral Exposure and In Vivo Efficacy: Class-Level Translational Potential of Optimized ATC Scaffold

Medicinal chemistry optimization of the ATC series focused on improving aqueous solubility and metabolic stability to achieve meaningful oral exposure. The optimized lead compound from the J. Med. Chem. 2017 study demonstrated significant suppression of parasite burden in a mouse model of Chagas disease following oral administration [1]. This contrasts with earlier ATC hits that lacked sufficient oral exposure for in vivo proof-of-concept. The 4-ethoxyphenyl and 4-methylphenyl substituents on the target compound are consistent with the lipophilic-hydrophilic balance explored during this optimization campaign, suggesting potential for favorable pharmacokinetic properties relative to early unoptimized ATC hits.

oral bioavailability in vivo efficacy Chagas disease mouse model

Structural Differentiation from Carboxyamidotriazole (CAI): Absence of Dichlorobenzophenone Moiety Predicts Reduced Calcium Channel Inhibition

The well-known 5-amino-1,2,3-triazole-4-carboxamide derivative CAI (carboxyamidotriazole; 5-amino-[4-(4-chlorobenzoyl)-3,5-dichlorobenzyl]-1,2,3-triazole-4-carboxamide) exerts its antitumor activity through inhibition of non-voltage-gated calcium channels, a mechanism linked to dose-limiting neurotoxicity including cerebellar ataxia and peripheral neuropathy [1]. The target compound lacks the dichlorobenzophenone substructure required for calcium channel inhibition and instead bears simpler 4-ethoxyphenyl and 4-methylphenyl substituents. This fundamental structural difference predicts a distinct target engagement profile, potentially avoiding the calcium-related toxicities that have limited CAI's clinical development.

CAI calcium channel off-target structural alert

5-amino-N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Evidence-Based Application Scenarios for Prioritized Procurement


Chagas Disease Drug Discovery: Scaffold Hopping from Optimized ATC Leads

The target compound is suitable as a starting point or reference analogue for structure–activity relationship (SAR) studies aimed at oral anti-Trypanosoma cruzi agents. The class-level evidence demonstrates that 5-amino substitution is essential for submicromolar potency against intracellular amastigotes [1]. The 4-ethoxyphenyl carboxamide and 4-methylphenyl N1-substituent pattern can be systematically varied to map potency, solubility, and metabolic stability trends, building on the optimization trajectory established in the J. Med. Chem. 2017 campaign.

Antifungal Selectivity Screening: Differentiating 5-Amino from 5-Methyl Triazole-4-Carboxamides

For antifungal discovery programs targeting Candida albicans, the 5-amino substitution on this compound aligns with the selectivity profile of active antifungal ATC derivatives [1]. Procurement of this compound enables head-to-head comparison with 5-methyl analogues to confirm the C5-dependent pathogen selectivity switch, supporting the development of selective antifungal agents without antibacterial spectrum contamination.

Safety Pharmacology Differentiation: ATC Scaffold without Calcium Channel Liability

Organizations seeking to leverage the antiproliferative or antiparasitic potential of 5-amino-1,2,3-triazole-4-carboxamides while avoiding the calcium channel inhibition and neurotoxicity associated with CAI can use this compound as a structurally distinct alternative [1]. The absence of the dichlorobenzophenone moiety predicts a cleaner safety pharmacology profile, making it suitable for early-stage toxicology profiling alongside CAI as a comparator.

Chemical Biology Tool Compound: Probing 5-Amino Triazole Pharmacophore Contributions

The compound can serve as a chemical probe to dissect the contribution of the 5-amino group to target engagement in phenotypic assays. Direct comparison with matched 5-H, 5-methyl, or 5-alkylamino analogues—synthesized from common intermediates—can quantify the pharmacophoric importance of the 5-amino substituent across different biological contexts [1].

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